
Decanedioic acid, 1,10-diisotridecyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
デカン二酸 1,10-ジイソトリデシルエステルは、脂肪酸エステルのクラスに属する有機化合物です。これは、セバシン酸としても知られるデカン二酸とイソトリデシルアルコールから誘導されます。この化合物は、その長い炭素鎖によって特徴付けられ、その独特の物理的および化学的特性を付与し、さまざまな産業用途で役立ちます。
2. 製法
合成ルートと反応条件: デカン二酸 1,10-ジイソトリデシルエステルの合成は、通常、デカン二酸とイソトリデシルアルコールのエステル化反応によって行われます。この反応は、硫酸またはp-トルエンスルホン酸などの酸触媒によって触媒されます。この反応は、エステル化プロセス中に生成された水を除去するために還流条件下で行われ、反応を完了に導きます。
工業的生産方法: 工業的には、エステル化プロセスは、水を連続的に除去するための蒸留塔を備えた大型反応器で頻繁に行われます。反応混合物は150°C〜200°Cの温度に加熱され、エステル生成物は蒸留またはその他の分離技術によって精製されます。
反応の種類:
加水分解: デカン二酸 1,10-ジイソトリデシルエステルは、水と酸または塩基触媒の存在下で加水分解され、デカン二酸とイソトリデシルアルコールを生成します。
酸化: このエステルは、強い酸化条件下で酸化され、カルボン酸やその他の酸化生成物を生成します。
還元: このエステルでは還元反応はあまり一般的ではありませんが、特定の条件下では、アルコールを生成するために還元することができます。
一般的な試薬と条件:
加水分解: 水を含む酸性または塩基性条件。
酸化: 過マンガン酸カリウムまたは三酸化クロムなどの強い酸化剤。
還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤。
主要な生成物:
加水分解: デカン二酸とイソトリデシルアルコール。
酸化: カルボン酸やその他の酸化生成物。
還元: アルコール。
4. 科学研究への応用
デカン二酸 1,10-ジイソトリデシルエステルは、科学研究や産業においていくつかの用途があります。
化学: ポリマーや樹脂の製造における可塑剤として使用され、その柔軟性と耐久性を向上させます。
生物学: 生分解性材料の潜在的な用途と薬物送達システムの成分として調査されています。
医学: 生体適合性と無毒性のため、医薬品や化粧品の製剤における役割が検討されています。
産業: 潤滑剤、コーティング、接着剤の製造に使用され、性能と安定性を向上させています。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of decanedioic acid, 1,10-diisotridecyl ester typically involves the esterification of decanedioic acid with isotridecyl alcohol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove water formed during the esterification process, thus driving the reaction to completion.
Industrial Production Methods: In industrial settings, the esterification process is often conducted in large reactors equipped with distillation columns to continuously remove water. The reaction mixture is heated to temperatures ranging from 150°C to 200°C, and the ester product is purified through distillation or other separation techniques.
Types of Reactions:
Hydrolysis: this compound can undergo hydrolysis in the presence of water and an acid or base catalyst, yielding decanedioic acid and isotridecyl alcohol.
Oxidation: The ester can be oxidized under strong oxidative conditions, leading to the formation of carboxylic acids and other oxidation products.
Reduction: Reduction reactions are less common for this ester, but under specific conditions, it can be reduced to form alcohols.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Hydrolysis: Decanedioic acid and isotridecyl alcohol.
Oxidation: Carboxylic acids and other oxidation products.
Reduction: Alcohols.
科学的研究の応用
Decanedioic acid, 1,10-diisotridecyl ester has several applications in scientific research and industry:
Chemistry: Used as a plasticizer in the production of polymers and resins, enhancing their flexibility and durability.
Biology: Investigated for its potential use in biodegradable materials and as a component in drug delivery systems.
Medicine: Explored for its role in the formulation of pharmaceuticals and cosmetic products due to its biocompatibility and non-toxic nature.
Industry: Utilized in the manufacture of lubricants, coatings, and adhesives, providing improved performance and stability.
作用機序
デカン二酸 1,10-ジイソトリデシルエステルの作用機序は、主に可塑剤および潤滑剤としての役割に関連しています。ポリマー鎖と相互作用して、分子間力を低減し、柔軟性を高めます。生物系では、生体適合性により、薬物送達システムで使用でき、活性成分をカプセル化して、制御された放出を促進できます。
類似化合物:
- デカン二酸ジデシルエステル
- デカン二酸ジエチルエステル
- デカン二酸 1,10-ジイソデシルエステル
比較: デカン二酸 1,10-ジイソトリデシルエステルは、より長いイソトリデシルアルコール鎖を持つため、可塑剤として使用した場合に沸点が高く、柔軟性が向上するなど、独特の物理的特性を備えています。短鎖の対応物と比較して、高温安定性と耐久性を必要とする用途で、より優れた性能を発揮します。
類似化合物との比較
- Decanedioic acid, didecyl ester
- Decanedioic acid, diethyl ester
- Decanedioic acid, 1,10-diisodecyl ester
Comparison: Decanedioic acid, 1,10-diisotridecyl ester is unique due to its longer isotridecyl alcohol chain, which imparts distinct physical properties such as higher boiling point and enhanced flexibility when used as a plasticizer. Compared to its shorter-chain counterparts, it provides better performance in applications requiring high thermal stability and durability.
特性
CAS番号 |
150570-81-3 |
|---|---|
分子式 |
C36H70O4 |
分子量 |
566.9 g/mol |
IUPAC名 |
bis(11-methyldodecyl) decanedioate |
InChI |
InChI=1S/C36H70O4/c1-33(2)27-21-15-9-5-7-13-19-25-31-39-35(37)29-23-17-11-12-18-24-30-36(38)40-32-26-20-14-8-6-10-16-22-28-34(3)4/h33-34H,5-32H2,1-4H3 |
InChIキー |
ZZGFFMHOBXUFLT-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCCCCCCCCCOC(=O)CCCCCCCCC(=O)OCCCCCCCCCCC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


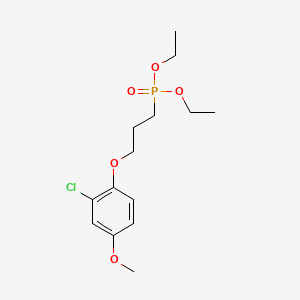
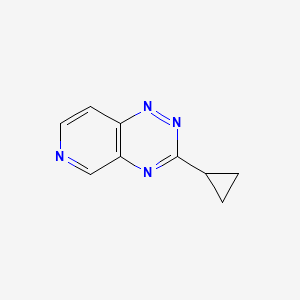
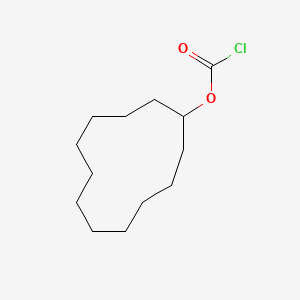

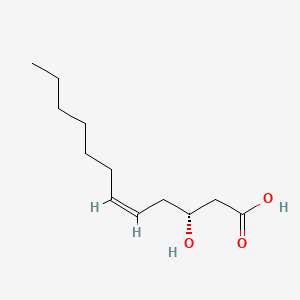
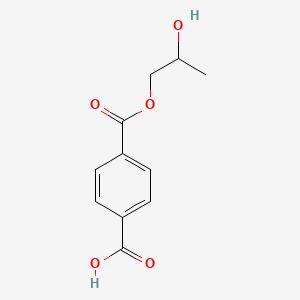
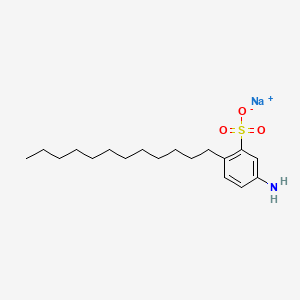
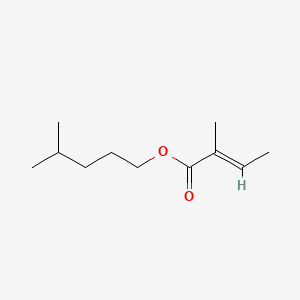
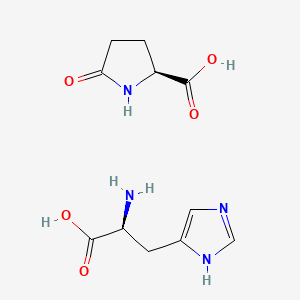
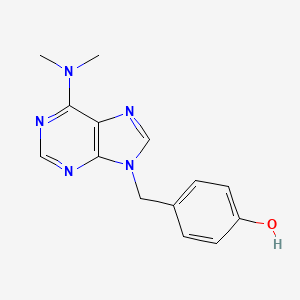

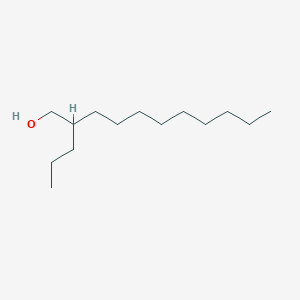
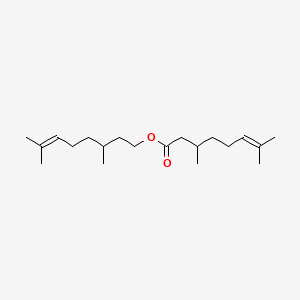
![1,4-Dioxaspiro[4.4]nonane-6-propylamine](/img/structure/B12664331.png)
